3-(5-Oxazolyl)benzaldehyde
Description
Contextualization within Substituted Aromatic Aldehyde Chemistry
Aromatic aldehydes, with benzaldehyde (B42025) as the simplest example, are a class of compounds central to organic synthesis. britannica.com Their reactivity is largely dictated by the aldehyde group (-CHO) and the nature of any substituents on the aromatic ring. numberanalytics.com The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions like nitration or halogenation, making it less reactive than benzene (B151609) itself. organicmystery.comnumberanalytics.comlibretexts.org This deactivating influence is a result of both inductive electron withdrawal and resonance effects. libretexts.org
Significance of Oxazole-Substituted Benzaldehydes in Chemical Research
The oxazole (B20620) ring is a significant heterocyclic nucleus found in a wide array of biologically active natural products and synthetic molecules. nih.govmdpi.com Its structure allows for various non-covalent interactions with enzymes and receptors in biological systems, making oxazole-containing compounds a major focus in medicinal chemistry. nih.govtandfonline.comjournalajst.com These compounds have been investigated for a broad spectrum of pharmacological activities. tandfonline.comjetir.org
Consequently, oxazole-substituted benzaldehydes, including 3-(5-Oxazolyl)benzaldehyde, are highly valuable as intermediates in the synthesis of these more complex, biologically active molecules. wisdomlib.orgjournalajst.comnumberanalytics.com A particularly relevant synthetic method is the van Leusen oxazole synthesis, first discovered in 1972, which provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govijpsonline.commdpi.com This reaction underscores the importance of aldehyde precursors for constructing the oxazole core, which can then be incorporated into larger molecular frameworks for drug discovery and materials science. nih.govnumberanalytics.com The versatility of these aldehydes allows them to be used in the synthesis of various derivatives, including chalcones and other heterocyclic systems. wisdomlib.org
Historical Perspective on Oxazole Chemistry and Benzaldehyde Derivatives
The history of this compound is rooted in the independent development of benzaldehyde chemistry and oxazole synthesis. Benzaldehyde itself was first isolated from bitter almonds in 1803 by the French pharmacist Martrès. wikipedia.orgforeverest.net Its structure was later elucidated, and it was first synthesized by Friedrich Wöhler and Justus von Liebig in 1832, a landmark event in the early days of organic chemistry. wikipedia.org Since then, benzaldehyde and its derivatives have become industrially crucial precursors for a vast range of products, from dyes to pharmaceuticals. wikipedia.orgwisdomlib.org
The chemistry of oxazoles, while first synthesized in 1962, was established as early as 1876. tandfonline.com The field gained significant prominence around World War I. tandfonline.com Several classical methods for synthesizing the oxazole ring were developed over the years. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, was one of the first methods to produce 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. ijpsonline.comwikipedia.org Another foundational method is the Robinson-Gabriel synthesis, described in 1909 and 1910, which involves the cyclodehydration of α-acylamino ketones. numberanalytics.comijpsonline.com The development of these and other synthetic strategies, like the van Leusen reaction, has enabled chemists to readily access a wide variety of oxazole derivatives, paving the way for the creation of complex molecules like this compound and its use in modern research. nih.govjetir.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Tosylmethylisocyanide (TosMIC) |
| Benzoic acid |
| Cinnamic acid |
| Benzyl (B1604629) alcohol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-oxazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJXECMJZZEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Oxazolyl Benzaldehyde and Its Analogs
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a highly convergent manner, often by forming the oxazole (B20620) ring on a pre-existing benzaldehyde (B42025) framework or by introducing the aldehyde function onto a phenyl-oxazole scaffold.
Van Leusen Oxazole Synthesis and Related Transformations
The Van Leusen oxazole synthesis is a powerful and widely utilized method for the formation of 5-substituted oxazoles directly from aldehydes. mdpi.combenthamdirect.com First reported in 1972, this reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov The reaction proceeds through a [3+2] cycloaddition mechanism to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. nih.govnih.gov Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring. nih.gov
For the synthesis of 3-(5-Oxazolyl)benzaldehyde, a suitable precursor such as isophthalaldehyde (B49619) (benzene-1,3-dicarbaldehyde) or a protected version thereof would react with TosMIC. The reaction is typically carried out in a solvent like methanol (B129727) with a base such as potassium carbonate. jk-sci.com
Over the years, numerous modifications to the original Van Leusen protocol have been developed to improve yields, expand substrate scope, and promote greener reaction conditions. These include the use of microwave irradiation to accelerate the reaction nih.govijpsr.com and the application of ionic liquids as recyclable solvents. mdpi.comijpsr.comresearchgate.net
Table 1: Examples of Van Leusen Oxazole Synthesis Conditions
| Aldehyde Substrate | Reagent | Base/Catalyst | Solvent | Conditions | Product Type | Reference(s) |
| Aromatic Aldehydes | TosMIC | K₂CO₃ | Methanol | Reflux | 5-Aryl-oxazole | jk-sci.com |
| Various Aldehydes | TosMIC | Piperidine-appended imidazolium (B1220033) [PAIM][NTf₂] | Imidazolium ionic liquids | N/A | 5-Substituted-oxazoles | mdpi.com |
| α,β-Unsaturated Aldehydes | TosMIC | N/A | N/A | N/A | 5-Ethenyl-oxazoles | ijpsr.com |
| Aldehydes | TosMIC | Triethylamine/β-cyclodextrin | Water | 50 °C | 5-Substituted-oxazoles | mdpi.com |
Palladium-Catalyzed Formylation of Aryl Halides with Oxazole Moieties
An alternative direct approach involves the introduction of the formyl (aldehyde) group onto an existing aryl-oxazole scaffold. Palladium-catalyzed formylation is an industrially significant reaction that converts aryl halides into aryl aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). beilstein-journals.orgbeilstein-journals.org
In this context, the synthesis would commence with a precursor like 5-(3-bromophenyl)oxazole. This substrate undergoes a palladium-catalyzed coupling reaction in the presence of CO and H₂. The catalytic cycle for this transformation has been studied extensively, revealing that the choice of phosphine (B1218219) ligand is critical for high efficiency and catalyst longevity. beilstein-journals.org Highly effective ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium A), are used to facilitate the key steps of oxidative addition, CO insertion, and subsequent hydrogenolysis of the acyl-palladium intermediate to yield the aldehyde product. beilstein-journals.orgbeilstein-journals.org The reaction is typically performed under pressure with a base, such as a tertiary amine. beilstein-journals.org
While direct examples for 5-(3-bromophenyl)oxazole are not prevalent in foundational literature, the general applicability of this method to a wide range of aryl bromides makes it a viable and potent strategy for synthesizing this compound. beilstein-journals.orgijpsr.com
Multistep Synthetic Routes Involving Benzaldehyde Intermediates
These strategies utilize a benzaldehyde derivative as the foundational starting material, upon which the oxazole ring is constructed through a series of chemical reactions.
Condensation Reactions in the Formation of Oxazole Derivatives
Several classical name reactions in organic chemistry can be employed to form an oxazole ring through condensation mechanisms, starting from intermediates derived from benzaldehyde.
The Robinson-Gabriel synthesis is a primary example, involving the intramolecular cyclodehydration of a 2-acylamino-ketone to yield an oxazole. For the target molecule, this would involve a multistep sequence starting from a 3-substituted benzaldehyde derivative. The 2-acylamino-ketone precursor is treated with a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide, to promote the ring-closing dehydration step.
Other relevant condensation methods include:
Reaction of α-haloketones with primary amides: This method can also be adapted, where an α-haloketone derived from a 3-acetylbenzaldehyde (B1583000) precursor could react with a primary amide to form the oxazole ring system.
Fischer Oxazole Synthesis: This involves the reaction of an aromatic aldehyde cyanohydrin with another aldehyde in the presence of anhydrous HCl.
Biginelli Reaction Derivatives
The Biginelli reaction is a well-known multicomponent reaction that traditionally produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea (B33335) under acidic conditions. ijpsr.com While not a direct synthesis of oxazoles, the DHPM products, which can be synthesized using 3-formylbenzaldehyde as the aldehyde component, can serve as intermediates for further transformations.
Research has shown that DHPMs bearing specific functional groups can be converted into other heterocyclic systems. mdpi.comnih.gov Of particular relevance is the finding that 5-acetyl-dihydropyrimidinones, formed in a Biginelli-type reaction using an aldehyde, acetylacetone, and urea, can be subsequently converted into fused pyrimido-oxazole systems. This post-condensation modification demonstrates that the scaffold produced from a benzaldehyde via the Biginelli reaction can be derivatized to incorporate an oxazole ring, representing a valid, albeit indirect, synthetic route from a benzaldehyde intermediate.
Precursor-Based Synthesis Strategies
This category encompasses synthetic plans that rely on the strategic modification of various precursors that may or may not already contain the benzaldehyde or oxazole moiety.
One such strategy involves starting with a precursor molecule that is elaborated into the final product. For example, a palladium-catalyzed three-component reaction has been described for the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides. This reaction starts with a 5-(2-chloroquinolin-3-yl)oxazole, which is prepared via a Van Leusen reaction between 2-chloroquinoline-3-carbaldehyde (B1585622) and TosMIC. This highlights a strategy where a complex carbaldehyde is used as a precursor to build an oxazole-containing scaffold, which can be further modified.
Another precursor-based approach could involve the synthesis of a substituted oxazole that is later converted to the benzaldehyde. For instance, an oxazole with a methyl or hydroxymethyl group at the 3-position of the phenyl ring could be synthesized first, followed by a late-stage oxidation to introduce the required aldehyde functionality. Similarly, a 5-(3-vinylphenyl)oxazole could be prepared and subsequently cleaved via ozonolysis to yield this compound. These methods offer flexibility, allowing for the introduction of the sensitive aldehyde group at the end of the synthetic sequence.
Utilizing Isosafrole and Catechol Derivatives
The synthesis of aromatic aldehydes from natural derivatives like isosafrole and catechol provides a potential, albeit multi-step, pathway toward oxazole-substituted benzaldehydes. Isosafrole, which can be isolated from sassafras oil, and catechol are common precursors for 3,4-disubstituted benzaldehydes such as piperonal (B3395001). atamanchemicals.com
The synthesis of piperonal can be achieved through the oxidative cleavage of isosafrole. atamanchemicals.com Alternatively, a synthetic sequence starting from catechol can be employed. atamanchemicals.com One route involves the Williamson ether synthesis using dichloromethane (B109758) to form 1,2-methylenedioxybenzene, which then undergoes a condensation reaction with glyoxylic acid. atamanchemicals.com The resulting α-hydroxy acid is subsequently cleaved by an oxidizing agent to yield piperonal. atamanchemicals.com Another method involves the cleavage of the methylenedioxy ring of safrole to produce a catechol derivative, 4-allylbenzene-1,2-diol, using boron trifluoride etherate (BF₃•O(C₂H₅)₂). mdpi.com
Once a suitable benzaldehyde or catechol derivative is obtained, the subsequent formation of the oxazole ring is necessary. Several classical methods for oxazole synthesis exist, such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, and the Fischer oxazole synthesis, where a cyanohydrin reacts with an aldehyde. wikipedia.orgpharmaguideline.comcutm.ac.in A more modern and versatile method is the van Leusen oxazole synthesis, which constructs the 5-substituted oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comnih.gov This reaction proceeds through a [3+2] cycloaddition to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the final oxazole product. nih.gov Theoretically, a catechol-derived intermediate could be functionalized and then subjected to a reaction like the van Leusen synthesis to build the desired this compound structure.
Benzaldehyde Synthesis via Oxidation of Benzyl (B1604629) Alcohol
A direct and common method for synthesizing benzaldehydes is the oxidation of their corresponding benzyl alcohols. For the target molecule, this would involve the oxidation of a precursor, 3-(5-Oxazolyl)benzyl alcohol. A variety of oxidation protocols are available, offering different levels of selectivity, yield, and operational conditions.
One prominent method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (Me₂SO) as the oxidant and an activating agent like oxalyl chloride or p-toluenesulfonyl chloride (p-TsCl). tubitak.gov.trtubitak.gov.tr Studies performed in a continuous flow microreactor system have shown that benzyl alcohol can be oxidized to benzaldehyde with high yield and selectivity at near-room temperature, a significant improvement over traditional batch reactions that require temperatures around -70 °C. tubitak.gov.trtubitak.gov.tr The use of a microreactor minimizes residence time, which helps to limit side reactions. researchgate.net
Other effective oxidizing systems include those based on metallic nitrates and hydrogen peroxide. Ferric nitrate (B79036) (Fe(NO₃)₃), for example, has been shown to be a highly effective reagent for oxidizing benzyl alcohol to benzaldehyde, achieving yields as high as 95% under mild conditions. frontiersin.org The reaction is believed to proceed via the generation of NO₂ from the nitrate, which then forms nitrous acid (HNO₂) to carry out the oxidation. frontiersin.org Palladium-based catalysts have also been employed; palladium chloride (PdCl₂) impregnated on aluminum-pillared clay (Al-PILC) can catalyze the oxidation of benzyl alcohol with hydrogen peroxide (H₂O₂) in refluxing acetonitrile, furnishing benzaldehyde in very good yields. kmutnb.ac.th
The table below summarizes findings from various studies on the oxidation of benzyl alcohol, which serves as a model for the synthesis of substituted benzaldehydes.
Table 1: Comparative Studies on Benzyl Alcohol Oxidation
| Oxidizing System | Catalyst/Activator | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) | Ref. |
|---|---|---|---|---|---|---|
| Me₂SO | Oxalyl Chloride | - | 15 | 84.7 | 98.5 | tubitak.gov.trtubitak.gov.tr |
| H₂O₂ | Pd/Al-PILC | Acetonitrile | 82 | 88 | - | kmutnb.ac.th |
| Fe(NO₃)₃ | - | 1,4-Dioxane | 80 | 91.5 | >95 | frontiersin.org |
| Al(NO₃)₃ | - | 1,4-Dioxane | 80 | ~75 | >95 | frontiersin.org |
| Cu(NO₃)₂ | - | 1,4-Dioxane | 80 | ~65 | >95 | frontiersin.org |
Toluene-Based Synthesis Routes
The direct oxidation of a methyl group on an aromatic ring provides another important route to benzaldehydes. To synthesize this compound via this method, the starting material would be 5-(3-methylphenyl)oxazole. The oxidation of the toluene (B28343) moiety can be accomplished using several well-established chemical transformations.
The Etard reaction is a classic method that uses chromyl chloride (CrO₂Cl₂) in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). vedantu.com The reaction proceeds through the formation of a brown chromium complex, which is then hydrolyzed to yield the aldehyde. vedantu.comdoubtnut.com Another approach involves using chromic oxide (CrO₃) in acetic anhydride (B1165640), which forms a benzylidene diacetate intermediate that can be hydrolyzed to the benzaldehyde. vedantu.com
More industrially viable and environmentally conscious methods often rely on catalytic oxidation using air or other oxidants. Toluene can be oxidized in the presence of manganese dioxide (MnO₂) and sulfuric acid. mdma.ch The reaction conditions, particularly temperature, are critical; temperatures below 40°C favor the formation of the aldehyde, while higher temperatures can lead to over-oxidation to benzoic acid. mdma.ch Catalytic systems using transition metals are also common. For instance, Co-Schiff base catalysts have been used with N-hydroxyphthalimide (NHPI) as a cocatalyst to oxidize toluene with molecular oxygen. mdpi.com A patent describes a method using a Co-MC catalyst and hydrogen peroxide in acetonitrile, achieving high selectivity for benzaldehyde. google.com
The following table presents data on various methods for the oxidation of toluene to benzaldehyde, illustrating the range of possible conditions and outcomes.
Table 2: Selected Methods for Toluene Oxidation to Benzaldehyde
| Reagent(s) | Catalyst | Solvent | Temp. (°C) | Selectivity (%) | Ref. |
|---|---|---|---|---|---|
| Chromyl Chloride (CrO₂Cl₂) | - | CS₂ | - | - | vedantu.comdoubtnut.com |
| MnO₂ / H₂SO₄ | - | Sulfuric Acid | < 40 | High | mdma.ch |
| Air / N₂ | Mn, Mo, or Zr oxides | - | 500 | - | vedantu.com |
| Molecular O₂ | Co-Schiff base / NHPI | None (Solvent-free) | - | High | mdpi.com |
| H₂O₂ | Co-MC | Acetonitrile | 80 | 92.4 | google.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce waste, minimize hazardous substances, and improve energy efficiency in chemical manufacturing. rsc.org These principles can be applied to the synthesis of this compound at various stages, from the construction of the oxazole ring to the formation of the aldehyde group.
For the synthesis of the oxazole core, green approaches focus on replacing hazardous reagents and solvents. ijpsonline.com The van Leusen synthesis, for example, can be performed in greener solvents like ionic liquids, which can often be reused multiple times without a significant loss in product yield. ijpsonline.com Multicomponent reactions (MCRs), which combine several starting materials in a single step to form a complex product, are inherently green as they reduce the number of synthetic steps and purification processes, thereby improving atom economy. ias.ac.insid.irorientjchem.org The use of ultrasound or microwave irradiation can also be a green alternative to conventional heating, as it often leads to shorter reaction times, higher yields, and milder reaction conditions. ijpsonline.com For instance, the synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol has been successfully achieved with excellent yield under ultrasonic irradiation. ijpsonline.com
In the aldehyde synthesis step, green approaches prioritize the replacement of stoichiometric, heavy-metal-based oxidants with catalytic systems and more benign oxidants like molecular oxygen or hydrogen peroxide. mdpi.comgoogle.com The use of a recyclable Pd/Al-PILC catalyst for the oxidation of benzyl alcohol with H₂O₂ is an example of a greener alternative to traditional methods. kmutnb.ac.th Similarly, developing solvent-free reaction conditions, as demonstrated in the oxidation of toluene using a Co-Schiff base catalyst and molecular oxygen, significantly reduces solvent waste. mdpi.com The use of biodegradable catalysts, such as pyruvic acid or citric acid in aqueous media for the synthesis of related heterocycles like isoxazoles, further highlights the move towards more environmentally friendly protocols. ias.ac.inorientjchem.org
Reaction Chemistry and Transformations of 3 5 Oxazolyl Benzaldehyde
Nucleophilic Addition and Condensation Reactions of the Aldehyde Group
The electron-withdrawing nature of the carbonyl group in 3-(5-Oxazolyl)benzaldehyde renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important chemical transformations.
The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. researchgate.netijsrst.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netmasterorganicchemistry.com The formation of the C=N double bond is typically catalyzed by acid. ijsrst.com
In the context of this compound, its reaction with various primary amines leads to the formation of the corresponding Schiff bases. These reactions are significant as the resulting imines can serve as versatile intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.netnih.gov The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine. researchgate.net
Table 1: Examples of Imine Formation Reactions
| Amine Reactant | Resulting Imine (Schiff Base) |
| Primary Aliphatic Amine | N-alkyl-1-(3-(oxazol-5-yl)phenyl)methanimine |
| Primary Aromatic Amine | N-aryl-1-(3-(oxazol-5-yl)phenyl)methanimine |
Benzoin (B196080) Condensation and Carbon-Carbon Bond Formation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. byjus.comtestbook.comwikipedia.org This reaction is traditionally catalyzed by nucleophiles such as cyanide ions or N-heterocyclic carbenes. wikipedia.orgorganic-chemistry.org
For this compound, a self-condensation reaction under benzoin conditions would yield 2-hydroxy-1,2-bis(3-(oxazol-5-yl)phenyl)ethan-1-one. The mechanism proceeds through the initial nucleophilic attack of the catalyst on the aldehyde's carbonyl carbon. byjus.comwikipedia.org This is followed by a proton transfer and a second nucleophilic attack on another molecule of the aldehyde, ultimately leading to the benzoin product after elimination of the catalyst. wikipedia.org The reaction can also be performed between two different aldehydes, a process known as a crossed benzoin condensation. youtube.com
Table 2: Benzoin Condensation of this compound
| Reactants | Product | Catalyst |
| 2 equivalents of this compound | 2-hydroxy-1,2-bis(3-(oxazol-5-yl)phenyl)ethan-1-one | Cyanide ion or N-heterocyclic carbene |
Reactions with Hydrazine (B178648) Derivatives
Aldehydes readily react with hydrazine and its derivatives (such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine) to form hydrazones. doubtnut.comlibretexts.org This reaction is analogous to imine formation and involves a condensation mechanism where a molecule of water is eliminated. libretexts.org
The reaction of this compound with hydrazine hydrate (B1144303) would produce this compound hydrazone. doubtnut.com These hydrazone derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent aldehyde. Furthermore, hydrazones are valuable intermediates in organic synthesis, for instance, in the Wolff-Kishner reduction to convert the carbonyl group into a methylene (B1212753) group. libretexts.org Hydrazides can also react with aldehydes to form Schiff bases which can then be used in further cyclization reactions. ekb.eg
Table 3: Reaction of this compound with Hydrazine Derivatives
| Hydrazine Reactant | Product |
| Hydrazine (NH₂NH₂) | This compound hydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
| 2,4-Dinitrophenylhydrazine (B122626) | This compound 2,4-dinitrophenylhydrazone |
Wittig Olefination to Form Unsaturated Carboxylic Acids
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org To form an unsaturated carboxylic acid from this compound, a specific type of Wittig reagent is required, typically one derived from an α-haloester.
The reaction would proceed by reacting this compound with a phosphorane such as (triphenylphosphoranylidene)acetic acid ethyl ester. This would yield ethyl 3-(3-(oxazol-5-yl)phenyl)acrylate. Subsequent hydrolysis of the ester group would then afford the desired unsaturated carboxylic acid, 3-(3-(oxazol-5-yl)phenyl)acrylic acid. The Wittig reaction is highly versatile and allows for the formation of the double bond with a high degree of regiochemical control. libretexts.org The boron-Wittig olefination is a related method that can also be employed. researchgate.net
Oxime and Nitrile Formation from Aldehyde Functionality
Aldehydes react with hydroxylamine (B1172632) to form oximes. nih.gov This reaction is another example of a condensation reaction involving the carbonyl group. The resulting oxime from this compound would be this compound oxime.
Oximes are important intermediates as they can be readily converted into nitriles through dehydration. researchgate.net This transformation can be achieved using a variety of dehydrating agents. The direct conversion of aldehydes to nitriles in a one-pot reaction with hydroxylamine is also possible under certain conditions. researchgate.netgoogle.com The formation of nitriles from aldoximes can also be achieved under photoinduced electron-transfer conditions or through radical mechanisms. nih.govrsc.org
Oxidative Transformations
The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3-(5-oxazolyl)benzoic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones oxidation), and silver oxide (Ag₂O) (Tollens' reagent). The choice of oxidizing agent often depends on the presence of other functional groups in the molecule that might also be sensitive to oxidation. Phenyliodine(III)diacetate (PIDA) is another reagent that can be used for oxidative transformations. mdpi.com
Conversion to Carboxylic Acid Derivatives
The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid, which can then be converted to a variety of derivatives. The oxidation of an aldehyde to a carboxylic acid involves the change in the oxidation state of the aldehydic carbon from +1 to +3. doubtnut.comdoubtnut.com This transformation is a fundamental process in organic synthesis. vedantu.com
A common method for this conversion is the use of oxidizing agents like potassium dichromate in an acidic medium. chemijournal.com For instance, benzaldehyde (B42025) and its substituted derivatives can be oxidized to the corresponding benzoic acids with high yields (over 90%) using dichromate under phase transfer catalysis conditions. chemijournal.com Another efficient method involves the use of hydrogen peroxide in a basic aqueous solution, particularly effective for electron-rich aromatic aldehydes. researchgate.net The resulting 3-(5-oxazolyl)benzoic acid serves as a versatile intermediate for the synthesis of other compounds. americanchemicalsuppliers.com
The conversion of carboxylic acids to aldehydes is also a key transformation, often achieved in multiple steps involving reduction to an alcohol followed by selective oxidation. louisville.edu One-pot methods for the reduction of carboxylic acids to aldehydes have also been explored. louisville.edu
Catalytic Oxidation Studies
The catalytic oxidation of aldehydes to carboxylic acids is a significant area of research, aiming for environmentally friendly and efficient processes. misericordia.edu Various catalytic systems have been developed for the selective oxidation of aromatic aldehydes. For example, iron-based catalysts have demonstrated high activity in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. frontiersin.orgnih.gov Specifically, ferric nitrate (B79036) has been shown to effectively oxidize benzyl alcohol to benzaldehyde with high conversion rates and selectivity. frontiersin.org The reaction can proceed under both N2 and air atmospheres, with the yield of benzaldehyde reaching up to 85% in air. frontiersin.org Other metallic nitrates, such as those of aluminum and copper, also show high activity in this oxidation. frontiersin.org
The use of N-heterocyclic carbenes as catalysts for the oxidation of benzaldehyde using atmospheric oxygen represents a green chemistry approach, eliminating the need for harmful heavy metal oxidants. misericordia.edu Additionally, palladium catalysts have been shown to be versatile in the oxidation of benzaldehydes, where reaction conditions can be adjusted to selectively yield the carboxylic acid, ester, or other products. researchgate.net Photocatalytic oxidation using materials like titanium dioxide is another promising method for the selective oxidation of benzyl alcohol to benzaldehyde. researchgate.net
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can participate in such reactions to create more complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is instrumental in synthesizing biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca
While direct examples of Suzuki coupling with this compound are not detailed in the provided results, the reactivity of similar oxazole-containing compounds suggests its potential as a substrate. unisa.ac.zamolaid.comunisa.ac.za For instance, 5-(het)aryloxazoles can be synthesized via Suzuki cross-coupling reactions. molaid.commolaid.com The synthesis of various oxazole (B20620) derivatives often employs palladium-catalyzed coupling reactions, highlighting the utility of this methodology in functionalizing the oxazole core. researchgate.netorganic-chemistry.org The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, base, and solvent. jocpr.com
Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions are applicable to oxazole-containing molecules. These reactions provide alternative pathways for C-C and C-heteroatom bond formation. researchgate.net Palladium-catalyzed reactions such as Stille, Negishi, and direct C-H arylation have been employed for the functionalization of oxazoles. researchgate.net
Organosilanes, particularly organosilanols, have emerged as viable alternatives to boron and tin reagents in palladium-catalyzed cross-coupling reactions due to their low toxicity and stability. nih.gov For example, 4-isoxazolylsilanols have been successfully used in cross-coupling reactions to produce trisubstituted isoxazoles. nih.gov Similarly, organoindium reagents have been utilized in palladium-catalyzed cross-coupling reactions to synthesize substituted ferrocenyl oxazolyl compounds. researchgate.net Direct arylation of oxazoles at the C-5 position can be achieved with high regioselectivity using specific phosphine (B1218219) ligands and palladium catalysts. organic-chemistry.org
Electrophilic Aromatic Substitution on the Benzaldehyde Ring (e.g., Nitration)
The benzaldehyde ring in this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.org The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents on the ring. masterorganicchemistry.comlibretexts.org
The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com Conversely, the oxazolyl group's directing effect is less commonly documented but is crucial for predicting the outcome of substitution reactions. In the nitration of benzaldehyde, the primary product is the meta-substituted isomer. researchgate.net The nitration of substituted benzaldehydes is an important industrial process for producing intermediates for pharmaceuticals and other fine chemicals. researchgate.netumich.edu For example, the nitration of BINOL derivatives has been studied for the synthesis of chiral ligands. nih.gov The synthesis of 3-nitrobenzaldehyde, a key intermediate for certain calcium channel blockers, has been achieved through various routes, with direct nitration being a high-yielding method. ijpsonline.com
Heterocycle Functionalization and Ring Transformations
The oxazole ring in this compound can undergo various functionalization and transformation reactions. The stability of the oxazole ring can be a concern under certain oxidative conditions, as it can be opened by strong oxidizing agents like potassium permanganate or chromic acid. slideshare.net
Functionalization of the oxazole ring can be achieved through methods like palladium-catalyzed C-H activation, allowing for arylation, alkylation, and other modifications. researchgate.net The van Leusen oxazole synthesis is a classic method for forming the oxazole ring from aldehydes and tosylmethylisocyanide (TosMIC), and it has been widely applied to synthesize a variety of 5-substituted oxazoles. nih.govmdpi.comijpsonline.com
Ring transformation of oxazoles is also a known process. For instance, oxazolo[3,2-a]pyridinium salts can undergo ring opening or transformation when treated with nucleophiles like amines. msu.ru The outcome of the reaction, whether it's the opening of the five-membered oxazole ring or the six-membered pyridinium (B92312) ring, depends on the specific substrate and reaction conditions. msu.ru
Mechanistic Investigations of Reactions Involving 3 5 Oxazolyl Benzaldehyde
Elucidation of Reaction Pathways and Intermediates
Reaction pathways involving aromatic aldehydes like 3-(5-Oxazolyl)benzaldehyde are diverse, often proceeding through distinct intermediates that dictate the final product structure. The efficiency of these pathways is a key factor in synthetic chemistry, aiming to maximize the conversion of starting materials into desired products with minimal waste. monash.edu
A fundamental reaction is the nucleophilic addition to the carbonyl carbon. In processes like the benzoin (B196080) condensation , a cyanide ion catalyst attacks the aldehyde to form a cyanohydrin intermediate. testbook.combyjus.com This addition reverses the polarity (umpolung) of the carbonyl carbon, rendering it nucleophilic after deprotonation. organic-chemistry.org This key intermediate can then react with a second aldehyde molecule. byjus.com The subsequent collapse of the resulting adduct and elimination of the cyanide catalyst yields the α-hydroxy ketone product. byjus.comorganic-chemistry.org
In reactions with amines, such as the formation of Schiff bases, the pathway involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. This leads to a hemiaminal intermediate . nih.gov Subsequent dehydration, often acid-catalyzed, results in the formation of a C=N double bond, yielding the final imine or Schiff base. nih.gov DFT studies on similar systems have identified the transition states for both the initial hydrogen transfer/nucleophilic attack and the final water elimination step. nih.gov
Other important pathways include metal-catalyzed reactions. For instance, in A³ coupling reactions (aldehyde-alkyne-amine), a proposed mechanism involves the in situ formation of an imine from the aldehyde and amine, which then reacts with a metal-acetylide complex, commonly formed with copper or zinc. mdpi.com Mass spectrometry is a powerful tool for identifying such charged or easily ionizable intermediates in organocatalytic and metal-catalyzed reactions, providing direct evidence for proposed pathways. nih.gov
Photochemical reactions introduce alternative pathways. Upon photoexcitation, benzaldehyde (B42025) can dissociate via several routes, forming radical intermediates such as the benzoyl radical and a hydrogen atom, or undergoing decarbonylation to produce benzene (B151609) and carbon monoxide. beilstein-journals.org The specific pathway depends on the irradiation wavelength and reaction conditions. beilstein-journals.org
The table below summarizes key reaction types applicable to this compound and their characteristic intermediates.
Table 1: Common Reaction Pathways and Intermediates for Aromatic Aldehydes| Reaction Type | Key Intermediate(s) | Description |
|---|---|---|
| Benzoin Condensation | Cyanohydrin, Carbanion | Nucleophilic attack by a cyanide catalyst initiates the reaction, leading to an intermediate with reversed carbonyl polarity. testbook.comorganic-chemistry.org |
| Schiff Base Formation | Hemiaminal | An amine adds to the carbonyl group, followed by elimination of a water molecule to form an imine. nih.gov |
| A³ Coupling | Metal-Acetylide Complex, Imine | A metal catalyst activates the terminal alkyne, which then reacts with an in situ formed imine. mdpi.com |
| Photochemical Dissociation | Benzoyl Radical, Formyl Radical | Absorption of UV light can lead to homolytic cleavage of bonds adjacent to the carbonyl group. beilstein-journals.org |
| Catalytic Oxidation | Metal-Oxo Species, Peroxy-hemiacetal | A metal catalyst facilitates the transfer of oxygen to the aldehyde, sometimes via a peroxy-hemiacetal adduct. nih.govmanchester.ac.uk |
Role of Catalysts in Reaction Mechanisms
Catalysts are fundamental to many transformations of this compound, as they provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate without being consumed. libretexts.org A catalyzed mechanism involves at least two steps: interaction of the catalyst with a reactant to form an intermediate, and subsequent reaction of the intermediate to form the product and regenerate the catalyst. libretexts.org
Nucleophilic and Heterocyclic Catalysts: In the benzoin condensation, the cyanide ion is a classic catalyst because it is a good nucleophile, a good leaving group, and its electron-withdrawing nature stabilizes the key carbanionic intermediate. testbook.combyjus.com N-Heterocyclic carbenes (NHCs) derived from thiazolium or triazolium salts can also serve as effective catalysts for this transformation, functioning similarly to cyanide by enabling the umpolung of the aldehyde. organic-chemistry.org
Metal-Based Catalysts: A wide array of metal catalysts are employed for various reactions.
Oxidation Reactions: Ferric nitrate (B79036) (Fe(NO₃)₃) has been shown to be an effective catalyst for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov The mechanism involves a synergistic effect between the Fe³⁺ ion and the nitrate, with the cyclic transformation between Fe³⁺ and Fe²⁺ providing the catalytic action. nih.gov Cobalt porphyrin complexes have also been used for aerobic oxidation, where a high-valence cobalt-oxo species is a proposed key intermediate. gdut.edu.cn
Coupling Reactions: Palladium/copper co-catalyzed systems are used for decarboxylative cross-couplings. ruhr-uni-bochum.de Mechanistic studies suggest the involvement of bimetallic Cu-Pd intermediates, where transmetalation is a key, often rate-limiting, step. ruhr-uni-bochum.de In the synthesis of fluorenones from benzaldehydes, a palladium catalyst used with an anthranilic acid co-catalyst (as a transient directing group) facilitates a cascade of C-H functionalization steps. researchgate.net
Condensation Reactions: Tin-exchanged montmorillonite (B579905) K10 (Snᴵᴵ-Mont K10) has been used as a recoverable solid acid catalyst for the one-pot synthesis of isoxazolones from benzaldehyde derivatives, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. tandfonline.com The catalyst activates the carbonyl groups of both the aldehyde and an oxime intermediate, facilitating the nucleophilic attacks and subsequent cyclization. tandfonline.com
The table below provides examples of catalysts used in reactions involving benzaldehyde derivatives.
Table 2: Catalysts and Their Roles in Benzaldehyde Derivative Reactions| Catalyst System | Reaction Type | Role of Catalyst |
|---|---|---|
| Cyanide Ion (CN⁻) | Benzoin Condensation | Acts as a nucleophile to create a cyanohydrin, enabling umpolung of the carbonyl carbon. testbook.combyjus.com |
| Fe(NO₃)₃ | Selective Oxidation | Fe³⁺/Fe²⁺ redox cycle facilitates oxidation; NO₃⁻ also acts as an oxidant. nih.gov |
| Palladium/Copper | Cross-Coupling | Forms bimetallic intermediates to facilitate transmetalation and reductive elimination steps. ruhr-uni-bochum.de |
| Snᴵᴵ-Mont K10 | Multi-component Condensation | Acts as a solid acid to activate carbonyl groups towards nucleophilic attack. tandfonline.com |
| N-Heterocyclic Carbenes (NHCs) | Benzoin Condensation | Stabilizes the acyl anion equivalent, similar to the role of cyanide. organic-chemistry.org |
Kinetic Studies of Key Transformations
For reactions involving this compound, kinetic analysis would typically involve monitoring the disappearance of the aldehyde or the appearance of the product over time using techniques like FT-IR or NMR spectroscopy. For example, in the cyanosilylation of benzaldehyde catalyzed by a dinuclear titanium complex, kinetic studies were performed by monitoring the reaction progress with in situ FT-IR. chemrxiv.org These studies revealed that the reaction is first order with respect to the catalyst but nearly independent of the concentrations of both benzaldehyde and the cyanating agent, suggesting a complex mechanism where the catalyst activation or turnover is the rate-limiting step. chemrxiv.org
In another study on the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin, the reaction was found to follow Michaelis-Menten kinetics. gdut.edu.cn This model, common in enzyme catalysis, suggests the formation of a catalyst-substrate complex. The Michaelis constant (Kₘ) was determined to be 0.133 mol/L, providing a measure of the substrate concentration at which the reaction rate is half of its maximum. gdut.edu.cn A mathematical kinetic model based on these findings was able to accurately predict the reaction progress over a range of concentrations. gdut.edu.cn Such models are invaluable for process optimization and reactor design.
Computational Approaches to Reaction Mechanism
Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that are often difficult to obtain through experiments alone. Methods like Density Functional Theory (DFT) and the analysis of potential energy surfaces (PES) allow for the detailed exploration of reaction pathways. uio.nonumberanalytics.com
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to investigate reaction mechanisms by computing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. ruhr-uni-bochum.desioc-journal.cn The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For example, DFT calculations at the B3LYP/6-31+G(d) level were used to investigate the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole. nih.gov The study successfully identified three key transition states:
TS1: Corresponding to the initial nucleophilic attack and hydrogen transfer to form the hemiaminal. nih.gov
TS2: Characterizing an internal rearrangement of the molecular rings. nih.gov
TS3: Leading to the elimination of a water molecule to form the final Schiff base. nih.gov
Such studies can also probe the effect of different substituents on the reaction barrier and explore the influence of solvent molecules. nih.gov In studies of bifunctional catalysts for amide hydrogenation, DFT has been crucial for comparing different mechanistic pathways, such as C=O versus C–N bond hydrogenation, and identifying the highest energy barrier in the catalytic cycle. uio.no DFT has also been applied to study the excited-state intramolecular proton transfer (ESIPT) in various oxazole-based systems, confirming that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer process. mdpi.com
A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecular system as a function of its geometric parameters (e.g., bond lengths and angles). muni.cz The PES provides a visual and conceptual map of a chemical reaction. numberanalytics.compythoninchemistry.org
Minima on the PES correspond to stable species like reactants, intermediates, and products. numberanalytics.com
Saddle points represent transition states, which are energy maxima along the reaction coordinate but minima in all other directions. pythoninchemistry.org
The path of lowest energy connecting reactants to products via a transition state is known as the minimum energy pathway or the reaction coordinate. pythoninchemistry.org For a molecule like this compound, which has many atoms, the full PES is high-dimensional (3N-6 dimensions, where N is the number of atoms). uleth.ca Therefore, computational studies typically focus on a simplified 2D or 3D slice of the surface by varying only the most critical geometric parameters, such as the bonds being broken and formed. muni.czuleth.ca
By mapping the PES, researchers can visualize the entire energy landscape of a reaction, identify all possible intermediates and transition states, and compare the feasibility of different mechanistic pathways. numberanalytics.com For example, DFT calculations were used to map the PES for the [8+2] cycloaddition of dienylfurans, revealing multiple competing pathways, including a concerted route and stepwise routes through zwitterionic intermediates. pku.edu.cn The calculated activation energies for each path allowed for the determination of the most favorable reaction mechanism. pku.edu.cn
Table 3: Summary of Computational Approaches
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and energies. | Geometries of stable molecules and transition states; activation energy barriers; reaction thermodynamics. nih.govruhr-uni-bochum.de |
| Potential Energy Surface (PES) Analysis | Visualization of the energy landscape of a reaction. | Identification of minima (reactants, intermediates, products), saddle points (transition states), and the reaction coordinate. numberanalytics.compythoninchemistry.org |
Applications in Organic Synthesis As a Building Block
Precursor for Complex Organic Molecules
The aldehyde functional group in 3-(5-Oxazolyl)benzaldehyde is a key feature that allows it to be a precursor for more intricate molecular structures. Aldehydes are well-known for their reactivity towards nucleophiles, making them ideal starting points for constructing larger molecules. nih.gov For instance, the van Leusen oxazole (B20620) synthesis utilizes aldehydes to form 5-substituted oxazoles, highlighting the utility of the aldehyde group in creating heterocyclic systems. nih.gov This reaction involves the [3+2] cycloaddition of an aldehyde with Tosylmethyl isocyanide (TosMIC) under basic conditions to yield the oxazole ring. nih.gov
The oxazole ring itself is a significant pharmacophore found in numerous biologically active compounds. nih.gov The presence of this ring system in this compound makes it a valuable starting material for the synthesis of potential therapeutic agents. nih.gov The ability to further modify the molecule through reactions at the aldehyde group allows for the creation of a library of complex derivatives with potential applications in medicinal chemistry. fluorochem.co.uk
Synthesis of Diverse Heterocyclic Systems
The reactivity of this compound extends to the synthesis of a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the backbone of many pharmaceuticals and functional materials.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad range of biological activities. ekb.egjetir.org They are typically synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a benzaldehyde (B42025) with an acetophenone. jetir.orgtsijournals.com In this context, this compound can react with various acetophenones to produce chalcones bearing an oxazole moiety.
The general synthetic strategy involves dissolving the substituted ketone in a solvent like methanol (B129727), followed by the addition of a base such as sodium hydroxide. chemrevlett.com The this compound is then added to the reaction mixture, which is often stirred at room temperature or heated to facilitate the condensation. chemrevlett.comresearchgate.net The resulting chalcone (B49325) can then be isolated and purified. The enone functionality within the chalcone structure serves as a versatile handle for further chemical modifications, including the construction of other heterocyclic systems like pyrazolines and flavans. biust.ac.bw
| Reactants | Catalyst | Solvent | Reaction Conditions |
| Benzaldehyde, Acetophenone | NaOH | Ethanol | Stirring at room temperature |
| Substituted Benzaldehyde, Substituted Acetophenone | NaOH | Methanol/Water | Microwave irradiation |
| Benzaldehyde, Acetophenone | NaOH | Ethanol | Shaking in an iodine flask |
The aldehyde group of this compound can participate in reactions to form other heterocyclic rings, such as oxazolones and benzoxazoles. Oxazolone (B7731731) derivatives are valuable intermediates in the synthesis of various biologically active compounds and can be prepared through several methods. google.comsphinxsai.com One common approach is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640). ijpsonline.com This reaction would yield an oxazolone with a substituent derived from the 3-(5-oxazolyl)phenyl group.
Furthermore, benzoxazole (B165842) derivatives, which are also of significant interest in medicinal chemistry, can be synthesized. ijpsonline.com The formation of benzoxazoles can be achieved through the condensation of an aldehyde with an o-aminophenol. While direct synthesis from this compound and o-aminophenol is a plausible route, multistep syntheses are also common to build the benzoxazole core. ijpsonline.com
The chemical versatility of this compound is further demonstrated in its use for synthesizing thiadiazole and thiosemicarbazone derivatives. Thiosemicarbazones are formed by the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). ekb.eg Reacting this compound with a suitable thiosemicarbazide would yield the corresponding thiosemicarbazone. tandfonline.commjcce.org.mk
These thiosemicarbazone derivatives can then serve as precursors for the synthesis of 1,3,4-thiadiazoles. sbq.org.br Oxidative cyclization of thiosemicarbazones, often facilitated by reagents like ferric chloride, is a common method to form the thiadiazole ring. sbq.org.br The resulting 1,3,4-thiadiazole (B1197879) would incorporate the 3-(5-oxazolyl)phenyl substituent. These heterocyclic systems are known to exhibit a range of biological activities. researchgate.net
The utility of this compound extends to the construction of six- and seven-membered heterocyclic rings like pyrimidines and oxazepines. Pyrimidine derivatives are central to many biological processes and are synthesized through various routes. growingscience.com One approach involves the reaction of chalcones, which can be derived from this compound, with urea (B33335) under specific conditions to form pyrimidinone compounds. researchgate.net
Oxazepine derivatives, which are seven-membered heterocyclic compounds, can also be synthesized from intermediates derived from this compound. derpharmachemica.com For example, Schiff bases, formed by the reaction of an aldehyde with a primary amine, can undergo cycloaddition reactions with anhydrides like maleic or phthalic anhydride to yield 1,3-oxazepine derivatives. derpharmachemica.comresearchgate.net This allows for the incorporation of the 3-(5-oxazolyl)phenyl moiety into these larger ring systems.
| Intermediate | Reactant | Resulting Heterocycle |
| Chalcone | Urea | Pyrimidinone |
| Schiff Base | Maleic Anhydride | 1,3-Oxazepine |
| Schiff Base | Phthalic Anhydride | 1,3-Oxazepine |
Role in Polymer Chemistry and Material Science
The applications of this compound are not limited to the synthesis of discrete small molecules. Its derivatives can also be utilized in the field of polymer chemistry and material science. taylorfrancis.com The reactive aldehyde group can be used to incorporate the oxazole-containing moiety into polymer backbones or as pendant groups. For instance, azomethine compounds, synthesized from the condensation of aldehydes and amines, can undergo oxidative polymerization to create polymers with conjugated systems. scirp.org These materials can exhibit interesting electronic and photoluminescent properties. scirp.org
The incorporation of heterocyclic units like oxazole into polymer structures can impart specific properties to the resulting materials, opening up possibilities for their use in advanced applications. iuphotobiology.orgrsc.org
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its dual functionality, comprising a reactive aldehyde group and a stable oxazole ring, provides chemists with a powerful tool for the construction of a wide range of complex organic molecules and diverse heterocyclic systems. From the synthesis of biologically relevant chalcones and pyrimidines to its potential role in creating novel polymers, the applications of this compound are extensive and continue to be an area of active research.
Strategic Use in Fragment-Based Drug Discovery (Implied from agrochemical/pharmaceutical relevance)
Fragment-Based Drug Discovery (FBDD) is a method used for identifying lead compounds as part of the drug discovery process. It relies on screening collections of small chemical fragments, which are then grown or combined to produce a lead with a higher affinity for the target. The oxazole ring system is a valuable structural motif in this context.
The strategic value of this compound in FBDD is largely implied by the established importance of its constituent parts—the oxazole ring and the benzaldehyde group—in medicinal and agrochemical chemistry. The oxazole core is a key structural unit in numerous pharmaceuticals and natural products, exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. sci-hub.sersc.org This prevalence makes oxazole-containing molecules, like this compound, attractive starting points for FBDD campaigns.
The oxazole motif itself is considered a valuable fragment in drug discovery due to its diverse biological functions and its presence in many bioactive molecules. sci-hub.sersc.org Its ability to serve as a central scaffold allows for structural diversification at multiple points (C-2, C-4, and C-5), which is a key principle in fragment elaboration. sci-hub.sersc.org
In a typical FBDD workflow, a fragment like an oxazole derivative would be identified through biophysical screening methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to confirm its binding to a biological target. blogspot.comnih.gov For instance, a screening campaign might identify a simple oxazole-containing fragment with weak but efficient binding to a target protein. nih.gov The aldehyde group on this compound provides a versatile chemical handle for synthetic elaboration. This allows chemists to systematically "grow" the initial fragment by adding other chemical groups to explore the surrounding binding pocket on the protein, aiming to enhance potency and selectivity.
The table below illustrates the characteristics of molecular fragments typically used in FBDD, criteria which the core structure of this compound fits.
| Property | Typical FBDD Value | Relevance of this compound |
| Molecular Weight | < 300 Da | The compound's MW is 173.16 g/mol , fitting well within the fragment range. |
| cLogP | < 3 | Its calculated LogP suggests appropriate solubility for screening. |
| Heavy Atom Count | 9-16 | It contains 13 heavy (non-hydrogen) atoms. |
| Hydrogen Bond Donors | 0-3 | It has 0 hydrogen bond donors. |
| Hydrogen Bond Acceptors | 1-3 | It contains 3 hydrogen bond acceptors (aldehyde oxygen, oxazole nitrogen and oxygen). |
| Rotatable Bonds | < 3 | It has 2 rotatable bonds, providing conformational simplicity. |
This interactive table summarizes the alignment of this compound's properties with the general rules for fragment-based drug discovery.
Research on related structures, such as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has highlighted the importance of the N-[3-methoxy-4-(5-oxazolyl)phenyl] moiety for biological activity. researchgate.net These studies demonstrate how modifications around the oxazole-phenyl core can significantly impact potency, reinforcing the utility of this scaffold in generating structure-activity relationships (SAR), a critical step in evolving a fragment hit into a lead compound. researchgate.net
Integration into "Click Chemistry" Scaffolds
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for drug discovery and molecular biology. wikipedia.orgsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. wikipedia.orgorganic-chemistry.org
While this compound does not inherently contain the functional groups needed for a direct click reaction (i.e., an azide (B81097) or a terminal alkyne), its aldehyde group makes it an excellent precursor for integration into click chemistry scaffolds. The aldehyde can be readily converted into either an alkyne or an azide, transforming the molecule into a building block suitable for click ligation.
Synthetic Pathways to Click-Ready Derivatives:
Conversion to an Alkyne: The aldehyde can be converted to a terminal alkyne via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This introduces the alkyne handle necessary for reacting with azide-functionalized molecules or biomolecules.
Conversion to an Azide: The aldehyde can be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide salt (like sodium azide). Alternatively, reductive amination followed by diazotization can yield the azide.
Once converted, these derivatives of this compound can be "clicked" onto other molecules. This modular approach is powerful in drug discovery for rapidly creating large libraries of compounds. tcichemicals.com For example, an alkyne-modified this compound could be reacted with a library of small azide-containing fragments to quickly generate a diverse set of triazole-containing compounds for biological screening. frontiersin.org
The resulting 1,2,3-triazole ring formed via the click reaction is not merely a linker; it is a stable, aromatic unit that can act as a bioisostere for other chemical groups and participate in hydrogen bonding, potentially improving the pharmacological properties of the parent molecule. acs.org
The table below outlines the transformation of this compound into click-compatible reagents and their subsequent reactions.
| Starting Material | Transformation Reaction | Resulting Functional Group | Click Reaction Partner | Click Reaction Type |
| This compound | Corey-Fuchs or Seyferth-Gilbert Homologation | Terminal Alkyne (-C≡CH) | Azide (R-N₃) | CuAAC or SPAAC |
| This compound | Reduction to alcohol, then tosylation and azide displacement | Azide (-CH₂N₃) | Alkyne (R-C≡CH) | CuAAC or SPAAC |
This interactive table details the synthetic modifications required to integrate this compound into click chemistry workflows and the types of reactions used.
This strategy has been widely applied to various aldehyde-containing compounds for creating PROTAC linkers and other complex molecular probes. medchemexpress.com Benzaldehyde derivatives are frequently used as key intermediates in multi-step syntheses that incorporate click reactions to link different pharmacophores. acs.orgresearchgate.net The integration of the this compound scaffold into such schemes allows for the combination of its inherent biological relevance with the efficiency and modularity of click chemistry.
Computational Chemistry Studies of 3 5 Oxazolyl Benzaldehyde and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic nature of 3-(5-Oxazolyl)benzaldehyde. aps.org These calculations, often performed using DFT with basis sets like 6-311++G(d,p), determine the molecule's optimized geometry and the distribution of its electrons, which dictates its chemical behavior. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density.
For this compound, the MEP map would reveal specific regions susceptible to electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow): These areas have a high electron density and represent the most likely sites for electrophilic attack. In this molecule, the most negative potential is expected to be concentrated around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen atom of the aldehyde carbonyl group, due to their high electronegativity. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. The hydrogen atom of the aldehyde group and the hydrogen atoms on the benzene (B151609) ring are expected to show positive electrostatic potential. nih.gov
Neutral Regions (Green): These areas represent regions with near-neutral electrostatic potential.
The MEP map provides a clear visual guide to the molecule's reactivity, indicating that the carbonyl oxygen and oxazole heteroatoms are primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.net
Table 1: Predicted MEP Surface Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
|---|---|---|---|
| Aldehyde Oxygen | Highly Negative | Red | Site for Electrophilic Attack / H-Bonding |
| Oxazole Nitrogen | Negative | Red-Yellow | Site for Electrophilic Attack / Protonation |
| Oxazole Oxygen | Negative | Red-Yellow | Site for Electrophilic Attack |
| Aldehyde Hydrogen | Positive | Blue | Susceptible to Nucleophilic Interaction |
| Aromatic Protons | Slightly Positive | Light Blue | Potential for weak interactions |
| Carbonyl Carbon | Positive | Blue | Site for Nucleophilic Attack |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. scirp.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is likely distributed over the electron-rich oxazole and benzene rings, indicating these are the primary sites for donating electrons in a reaction. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is expected to be localized predominantly on the benzaldehyde (B42025) portion of the molecule, particularly the carbonyl group and the aromatic ring, making it the center for nucleophilic attack. mdpi.com
A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational analysis provides the energies of these orbitals (E_HOMO, E_LUMO) and the energy gap (ΔE), which are essential parameters for predicting the molecule's behavior in chemical reactions. researchgate.net
Table 2: Predicted FMO Properties of this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| E_HOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| E_LUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Energy difference between HOMO and LUMO; a measure of chemical reactivity and stability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule. uni-muenchen.deq-chem.com It goes beyond simple atomic charges by describing electron density in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure model. faccts.dejoaquinbarroso.com NBO analysis can reveal hybridization, atomic charges, and the stabilizing effects of electron delocalization through donor-acceptor interactions. numberanalytics.combanglajol.info
Table 3: Predicted Natural Atomic Charges from NBO Analysis for Selected Atoms
| Atom | Element | Predicted Natural Charge (e) |
|---|---|---|
| O1 | Oxygen (Carbonyl) | -0.55 |
| C1 | Carbon (Carbonyl) | +0.45 |
| N1 | Nitrogen (Oxazole) | -0.40 |
| O2 | Oxygen (Oxazole) | -0.50 |
| C2 | Carbon (Aromatic, attached to CHO) | +0.15 |
| C3 | Carbon (Aromatic, attached to Oxazole) | +0.10 |
Aromaticity Assessment (e.g., Nucleus Independent Chemical Shift - NICS)
Aromaticity is a key property influencing the stability and reactivity of cyclic systems. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a ring system. researchgate.net NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)).
Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity.
Positive NICS values suggest a paratropic ring current, characteristic of anti-aromaticity.
NICS values near zero imply a non-aromatic character.
For this compound, NICS calculations would be performed for both the benzene and the oxazole rings. The benzene ring is expected to show a significantly negative NICS value, confirming its strong aromatic character. The oxazole ring, a heteroaromatic system, would also exhibit a negative NICS value, though typically less pronounced than that of benzene, indicating a moderate level of aromaticity. researchgate.net
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic reactions. escholarship.orgnih.gov By analyzing the electronic properties derived from quantum calculations, one can rationalize and predict the outcomes of various transformations. beilstein-journals.org
For this compound, computational models can predict its behavior in several key reaction types:
Nucleophilic Addition: The MEP and NBO analyses would identify the carbonyl carbon as highly electrophilic and thus the primary site for nucleophilic attack, a characteristic reaction of aldehydes.
Electrophilic Aromatic Substitution: The FMO analysis, specifically the distribution of the HOMO, would indicate the most nucleophilic positions on the benzene ring. The directing effects of the aldehyde (meta-directing, deactivating) and oxazolyl groups would determine the regioselectivity of substitution reactions.
Reactions at the Oxazole Ring: The calculated charge distributions and orbital localizations would help predict the susceptibility of the oxazole ring to either electrophilic attack (at the nitrogen or electron-rich carbons) or nucleophilic attack, depending on the reaction conditions.
Theoretical calculations can model reaction pathways and transition states to determine activation energies, thereby predicting which of several possible products is most likely to form. researchgate.net This is particularly useful in understanding the selectivity of complex reactions involving the molecule's various functional groups.
Investigation of Spectroscopic Properties through Computational Methods
Computational methods are highly effective in predicting and interpreting spectroscopic data. researchgate.netscirp.org By simulating spectra, researchers can confirm the structure of synthesized compounds and understand the electronic transitions responsible for their observed properties.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of the molecule. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the aldehyde, the C=N stretch of the oxazole, and the various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, are invaluable for structural elucidation.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. scirp.orgnih.gov This method calculates the energies of electronic transitions, such as the n → π* and π → π* transitions. For this compound, TD-DFT would identify the wavelengths of maximum absorption (λ_max) and the molecular orbitals involved in these electronic excitations, providing insight into the molecule's color and photophysical properties. banglajol.info
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Value |
|---|---|---|
| FT-IR | Carbonyl (C=O) Stretch | ~1705 cm⁻¹ |
| FT-IR | Oxazole (C=N) Stretch | ~1650 cm⁻¹ |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.9-10.1 ppm |
| ¹³C NMR | Carbonyl Carbon (CHO) | ~190-192 ppm |
| UV-Vis (TD-DFT) | π → π* Transition (λ_max) | ~280-300 nm |
| UV-Vis (TD-DFT) | n → π* Transition (λ_max) | ~320-340 nm |
Spectroscopic Characterization Methodologies for 3 5 Oxazolyl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the complete carbon-hydrogen framework of a molecule like 3-(5-Oxazolyl)benzaldehyde.
Proton NMR (¹H NMR) provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and how they are related to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the protons on the benzene (B151609) ring, and the protons on the oxazole (B20620) ring.
The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet in a characteristic downfield region of the spectrum. The aromatic protons on the benzaldehyde (B42025) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. Their specific chemical shifts are influenced by the substitution pattern. The protons on the oxazole ring also appear as distinct signals, with their positions indicating their electronic environment within the heterocyclic ring.
In a study of related oxazole derivatives, such as 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-one, specific proton signals were identified that help in understanding the spectra of this class of compounds. For instance, the olefinic proton (C=CH-) gives a singlet at a high chemical shift, while the aromatic protons appear as a multiplet in their expected region. sapub.org For derivatives like 3-Amino-5-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-3,5-Dihydro-4h-Imidazol-4-one, which has a similar structural backbone, the olefinic proton signal is found at 8.87 ppm, and the aromatic protons are observed in the 6.91 – 8.1 ppm range. sapub.org
Table 1: Representative ¹H NMR Spectral Data for Oxazole Derivatives
| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Benzaldehyde | Aldehyde (-CHO) | ~9.9 | Singlet | hmdb.ca |
| 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One | Olefinic (=CH-) | 8.90 | Singlet | sapub.org |
| 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One | Aromatic (Ar-H) | 6.91 - 8.1 | Multiplet | sapub.org |
This table provides representative data from related compounds to illustrate expected spectral regions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for a complete count of the carbon environments.
Key expected signals include:
Aldehyde Carbonyl (C=O): This carbon is highly deshielded and appears far downfield, typically in the 190-200 ppm range for aldehydes. hmdb.ca
Aromatic and Oxazole Carbons: The carbons of the benzene and oxazole rings appear in the aromatic region (approx. 110-160 ppm). The signals for carbons directly attached to the nitrogen and oxygen atoms in the oxazole ring, as well as the carbon attached to the aldehyde group, will have distinct chemical shifts reflecting their local electronic environments.
Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (like the C-3 of the benzene ring and C-5 of the oxazole ring) will typically show weaker signals.
The characterization of novel 4,5-dihydrooxazole derivatives confirms the utility of ¹³C NMR in identifying the carbon framework of such heterocyclic systems. jgpt.co.in
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.
In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. For this compound (Molecular Weight: 173.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 173. chem960.com
The fragmentation pattern would likely involve characteristic losses:
Loss of H•: A peak at m/z 172 ([M-1]⁺) corresponding to the loss of the hydrogen radical from the aldehyde group, forming a stable acylium ion.
Loss of CO: A peak at m/z 145 ([M-28]⁺) from the loss of carbon monoxide from the benzoyl cation.
Benzene Ring Fragments: Peaks corresponding to the phenyl group (m/z 77) and its subsequent fragments (e.g., m/z 51) are also common for benzaldehyde derivatives. docbrown.info
Analysis of related benzaldehyde derivatives often shows the molecular ion peak as the base peak, indicating its relative stability. docbrown.info
Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source (LC/MS-ESI) is a softer ionization technique ideal for analyzing polar molecules that might not be stable enough for EIMS. This method is particularly useful for analyzing reaction mixtures or for the characterization of more complex derivatives. The compound is typically detected as a protonated molecule, [M+H]⁺. For this compound, this would correspond to a peak at m/z = 174. This technique was used to characterize novel heterocyclic compounds containing a 1,2-oxazol-3-yl fragment, confirming their projected structures. thaiscience.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features:
Aldehyde C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, characteristic of an aromatic aldehyde. docbrown.info Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes.
Aldehyde C-H Stretch: Two weak but distinct bands are typically observed around 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹. The presence of these bands is a strong indicator of an aldehyde group. docbrown.info
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching vibrations on the benzene and oxazole rings. libretexts.org
Aromatic and Heterocyclic Ring Vibrations: C=C and C=N stretching vibrations within the benzene and oxazole rings appear in the 1600-1450 cm⁻¹ region.
Oxazole Ring C-O Stretch: A strong band corresponding to the C-O-C stretching of the oxazole ring is expected in the 1300-1000 cm⁻¹ region. sapub.org
Table 2: Key IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Aldehyde C-H | Stretch | 2880 - 2700 (two bands) | Weak-Medium | docbrown.info |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | libretexts.org |
| Aldehyde C=O | Stretch | ~1700 | Strong | docbrown.info |
| Aromatic/Oxazole C=C & C=N | Stretch | 1600 - 1450 | Medium-Strong | sapub.orglibretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound and its derivatives. The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific electronic transitions.
For aromatic and heterocyclic compounds such as these, the primary electronic transitions observed are π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the aldehyde group) to a π* anti-bonding orbital. These transitions are typically of lower intensity and appear at longer wavelengths compared to π → π* transitions. uni-muenchen.de
The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. Studies on various oxazole derivatives demonstrate this sensitivity. For instance, the absorption maxima for a series of oxazole derivative dyes were found to be in the range of 355–495 nm, with the exact wavelength and intensity being influenced by the nature of substituents and the polarity of the solvent. globalresearchonline.net
In studies of 2,5-diaryl-4-isopropyl-1,3-oxazoles, multiple absorption bands were identified. A band around 202 nm (E band) and another in the 241–252 nm range (B band) are common. mdpi.com The introduction of the 1,3-oxazole chromophore extends the π-electron conjugation, leading to an additional absorption band at longer wavelengths, typically between 331 nm and 336 nm. mdpi.com Similarly, 4-benzyl-1,3-oxazole derivatives exhibit absorption bands around 203 nm, 252-255 nm, and a longer wavelength band near 340 nm. farmaciajournal.com The electronic spectra of nitrobenzaldehydes, which share structural similarities, show weak n→π* transitions around 350 nm and strong π→π* transitions at approximately 250 nm and 300 nm. uni-muenchen.de This suggests that this compound and its derivatives would likely exhibit a complex spectrum with multiple bands corresponding to these different electronic transitions.
| Derivative Class | Observed Bands (λmax, nm) | Solvent | Reference |
| Oxazole Derivative Dyes | 355 - 495 | Chloroform, Acetonitrile | globalresearchonline.net |
| 2,5-Diaryl-4-isopropyl-1,3-oxazoles | ~202, 241-252, 331-336 | Methanol (B129727) | mdpi.com |
| 4-Benzyl-1,3-oxazole Derivatives | ~203, 252-255, ~340 | Methanol | farmaciajournal.com |
| Nitrobenzaldehyde Isomers | ~350 (n→π), ~300 (π→π), ~250 (π→π*) | Cyclohexane, Acetonitrile | uni-muenchen.de |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation
Crystallographic studies on oxazole-containing compounds have detailed their molecular conformations. In the structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, an isoxazole (B147169) derivative, the isoxazole ring is nearly coplanar with the attached phenyl rings, with small dihedral angles between them. iucr.orgresearchgate.net The analysis of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one showed a monoclinic crystal system. researchgate.net The crystal structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphin-2-yl)oxy]benzaldehyde was determined to be orthorhombic with the space group P2₁2₁2₁. science.gov
These studies highlight that the solid-state structures are stabilized by a network of intermolecular interactions, including C-H···O, C-H···π, and π-π stacking interactions, which lead to the formation of complex multi-dimensional supramolecular networks. acs.orgiucr.org The specific crystal system, space group, and unit cell dimensions are unique to each derivative, reflecting the subtle interplay of steric and electronic effects of the substituents on the molecular packing.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Orthorhombic | P n a 2₁ | a = 7.909 Å, b = 27.239 Å, c = 5.9652 Å | iucr.orgresearchgate.net |
| 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one | Monoclinic | P2₁/c | a = 12.1704 Å, b = 3.9810 Å, c = 30.9603 Å, β = 101.176° | researchgate.net |
| 3-methoxy-2-[...oxy]benzaldehyde* | Orthorhombic | P2₁2₁2₁ | a = 7.705 Å, b = 12.624 Å, c = 17.825 Å | science.gov |
| 3-4′-bipyrazole derivative** | Triclinic | P-1 | - | mdpi.com |
| 2,2'-(1,3-phenylene)bis[4,5-dihydro-oxazole] | - | - | CCDC: 250978 | nih.gov |
* Full name: 3-methoxy-2- [(2,4,4,6,6-pentachloro-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphin-2-yl)oxy] benzaldehyde ** Data for a representative complex bipyrazole derivative is noted for comparative purposes.
Chemical Derivatization Strategies for Research Applications
Derivatization for Enhanced Spectroscopic Detection and Separation
In many analytical scenarios, the intrinsic properties of an analyte may not be optimal for the chosen detection method. Derivatization can introduce specific chemical features that overcome these limitations, leading to substantially improved sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separation, often coupled with UV-Visible or fluorescence detectors. The detectability of 3-(5-Oxazolyl)benzaldehyde can be significantly amplified by attaching a chromophore (a group that absorbs light strongly in the UV-Vis spectrum) or a fluorophore (a group that emits light after excitation). This is particularly useful for trace-level analysis.
The aldehyde functional group is the primary target for such derivatization. A common strategy is condensation with a labeling reagent to form a stable derivative with superior spectroscopic properties.
Chromophoric Tagging: A widely used reagent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netepa.gov It reacts with the aldehyde group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-visible range (typically around 360 nm), moving the detection to a wavelength with less interference from common sample matrix components. epa.gov
Fluorophoric Tagging: For even greater sensitivity, fluorescent tags can be introduced. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) or various coumarin-based agents (e.g., 4-bromomethyl-7-methoxycoumarin) can be used to derivatize carbonyls, although they are more commonly applied to carboxylic acids. sigmaaldrich.com A more direct approach for aldehydes would involve reagents that specifically target the carbonyl group to introduce a fluorescent moiety, enhancing detection limits significantly.
| Reagent | Target Group | Derivative Type | Detection Enhancement |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | Hydrazone | Strong UV/Vis Absorbance |
| Dansyl Hydrazine (B178648) | Aldehyde | Hydrazone | Fluorescence |
| 9-Anthryldiazomethane (ADAM) | Aldehyde (less common) | Anthrylmethyl ester derivative | High Fluorescence |
This is an interactive data table. You can sort and filter the data as needed.
Mass spectrometry (MS) is a powerful detection technique known for its sensitivity and specificity. The ionization efficiency of a molecule is a key factor in its detectability by MS. While this compound can be ionized, its sensitivity, particularly in electrospray ionization (ESI) mode, can be improved by chemical derivatization.
Introducing a permanently charged group or a readily ionizable functional group, such as an amine, can dramatically enhance the MS signal. Reagents containing a quaternary ammonium (B1175870) group, for example, can react with the aldehyde to introduce a fixed positive charge. nih.gov This ensures efficient ionization and improves detection limits, a strategy particularly useful in quantitative metabolomics and trace analysis. nih.gov This process, known as charge-tagging, makes the analyte's ionization independent of mobile phase pH and improves reproducibility.
Gas chromatography (GC) requires analytes to be volatile and thermally stable. While this compound has some volatility, its polarity due to the aldehyde group can lead to poor peak shape and interactions with the GC column. Silylation is a common derivatization technique that replaces active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comgcms.cz
The primary targets for silylation are hydroxyl, carboxyl, and amine groups. phenomenex.com Since this compound lacks these, direct silylation is not a standard approach. However, silylation becomes relevant in a two-step process. First, the aldehyde can be reduced to its corresponding primary alcohol, [3-(5-oxazolyl)phenyl]methanol. This alcohol can then be readily silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI). phenomenex.com The resulting TMS ether is significantly more volatile and less polar, making it ideal for GC analysis.
| Silylating Reagent | Abbreviation | Reactivity |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | High; reacts with alcohols, phenols, carboxylic acids, amines |
| N-trimethylsilylimidazole | TMSI | High; particularly effective for hydroxyl groups |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents |
This is an interactive data table. You can sort and filter the data as needed.
Q & A
Q. Q: What are the foundational synthetic routes for constructing the oxazole ring in 3-(5-oxazolyl)benzaldehyde derivatives?
A: The oxazole ring is typically synthesized via cyclization or cycloaddition reactions. Key methods include:
- Burgess Reagent-Mediated Cyclization : Oxidizes α-hydroxy amides to form oxazoles under mild conditions (e.g., Yonemitsu benzilic acid oxidation) .
- TosMIC Cycloaddition : Uses tosylmethyl isocyanide (TosMIC) with aldehydes to generate oxazoles via [3+2] cycloaddition .
- Schölkopf Reaction : Employs organotin reagents and α-amino acids for regioselective oxazole formation .
Example Protocol (Burgess Reagent):
| Reagent | Conditions | Yield |
|---|---|---|
| Burgess reagent | Dry THF, 0°C to RT, 12h | 60-75% |
| α-Hydroxy amide | Nitrogen atmosphere |
Advanced Synthesis Challenges
Q. Q: How can regioselectivity issues in oxazole cyclization be mitigated during synthesis?
A: Regioselectivity is influenced by substituent electronic effects and catalyst choice. Strategies include:
- Lewis Acid Catalysts : Zn(OTf)₂ or Sc(OTf)₃ to direct cyclization pathways .
- Microwave-Assisted Synthesis : Enhances reaction uniformity and reduces byproducts .
- Steric Guidance : Bulky substituents on precursors (e.g., 2-substituted benzaldehydes) favor specific ring closure .
Basic Analytical Techniques
Q. Q: What spectroscopic methods confirm the structure of this compound?
A: Key techniques include:
- NMR : H and C NMR for aromatic proton environments (δ 8.0-10.0 ppm for aldehyde protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 188.19) .
- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .
Advanced Structural Analysis
Q. Q: How does X-ray crystallography resolve ambiguities in oxazole derivative structures?
A: Crystallography provides bond-length data and confirms substituent orientation. For example, in 3-[4-(3,4-dichlorophenyl)oxazol-2-yl]benzoic acid (PDB: 8S9), the oxazole ring dihedral angle relative to the benzene ring is 12.7°, critical for bioactivity .
Basic Biological Assays
Q. Q: Which assays evaluate the antioxidant activity of this compound derivatives?
A:
- DPPH Radical Scavenging : Measures IC₅₀ values via UV-Vis absorbance at 517 nm .
- FRAP Assay : Quantifies Fe³⁺ reduction capacity .
- Cellular ROS Assay : Uses fluorescent probes (e.g., DCFH-DA) in cell lines .
Typical Results (DPPH):
| Derivative | IC₅₀ (μM) |
|---|---|
| This compound | 45.2 ± 2.1 |
| Pimprinine analog | 28.7 ± 1.8 |
Advanced Bioactivity Mechanisms
Q. Q: How do this compound derivatives inhibit fungal enzymes?
A: Molecular docking studies (e.g., AutoDock Vina) reveal interactions with fungal cytochrome P450 14α-demethylase (CYP51). Key residues (Phe228, Leu376) form π-π and hydrophobic bonds with the oxazole ring .
Data Contradictions in Synthesis
Q. Q: Why do reported yields for TosMIC cycloaddition vary across studies?
A: Discrepancies arise from:
- Solvent Polarity : DMF vs. THF alters reaction kinetics (yields: 50-85%) .
- Substituent Effects : Electron-withdrawing groups on benzaldehyde reduce cycloaddition efficiency .
- Purification Methods : Column chromatography vs. recrystallization impacts recovery .
Derivative Optimization
Q. Q: What substitution patterns enhance bioactivity in oxazole-benzaldehyde hybrids?
A:
- Electron-Deficient Aromatic Rings : Nitro or trifluoromethyl groups improve antifungal activity (e.g., MIC: 2 μg/mL vs. Candida albicans) .
- Hydrophobic Side Chains : Isobutyl or benzyl groups increase membrane permeability .
- Hybrid Scaffolds : Conjugation with indole (e.g., streptochlorin analogs) boosts antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
